3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine typically involves the protection of hydroxyl groups, followed by fluorination and benzoylation steps. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be employed to remove specific functional groups or to convert the compound into a different form.
Scientific Research Applications
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: The compound is employed in research on DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a valuable compound for studying cancer treatments, particularly for lymphoid malignancies.
Mechanism of Action
The mechanism of action of 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways and enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation and survival .
Comparison with Similar Compounds
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine can be compared with other purine nucleoside analogs, such as:
2-Chloro-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-adenine: This compound also exhibits antitumor activity and targets similar pathways.
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-methyl-beta-D-arabinouridine: Known for its antiviral activity, this compound is used to study viral diseases.
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-D-brominated Arabinose: This compound is used in various chemical research applications.
Properties
Molecular Formula |
C24H18F4N2O7 |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
[(2R,4R,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H18F4N2O7/c25-17-18(37-22(33)14-9-5-2-6-10-14)16(12-35-21(32)13-7-3-1-4-8-13)36-20(17)30-11-15(24(26,27)28)19(31)29-23(30)34/h1-11,16-18,20H,12H2,(H,29,31,34)/t16-,17-,18?,20-/m1/s1 |
InChI Key |
KJPPNZBKYGDUSJ-VPZFWCOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.